3-acetyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Antioxidant and Enzyme Inhibition Properties
Benzenesulfonamides, like 3-acetyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, have been studied for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. Research indicates that certain benzenesulfonamides show moderate antioxidant activity and significant inhibitory effects on AChE and BChE, suggesting potential therapeutic applications in neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).
Antimicrobial Activity
Another area of application is in antimicrobial activity. Studies have synthesized various benzenesulfonamide derivatives and evaluated their effectiveness against different strains of microbes. Some specific derivatives have shown significant antimicrobial activity, which underscores their potential as antimicrobial agents (Desai et al., 2016).
Carbonic Anhydrase Inhibition
Benzenesulfonamides are also potent inhibitors of human carbonic anhydrase isoforms, which are involved in various diseases such as glaucoma, epilepsy, obesity, and cancer. Certain benzenesulfonamide derivatives have shown significant inhibition of these isoforms, especially the membrane-bound tumor-associated isoform hCA IX. This implies their potential utility in developing anticancer agents (Lolak et al., 2019).
Neuroprotective and Cognitive Enhancing Properties
Research has also explored the role of certain benzenesulfonamides in neuroprotection and cognitive enhancement. Studies indicate that these compounds can reverse age-related deficits in learning and memory, suggesting their potential in treating cognitive deficits associated with aging and neurodegenerative diseases (Hirst et al., 2006).
Anticonvulsant Activity
Additionally, some benzenesulfonamides have been evaluated for their anticonvulsant activity. They have shown effective seizure protection in animal models, indicating their potential as anticonvulsant agents (Mishra et al., 2017).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .
Mode of Action
Piperidine derivatives are known to have diverse pharmacological effects . The presence of certain groups on the piperidine ring, such as halogen, carboxyl, nitro, or methyl groups, can increase the cytotoxicity of these derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities . They are used in the synthesis of various drugs and play a significant role in the pharmaceutical industry .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities . For example, they have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly outlined in the available literature Environmental factors can greatly impact the effectiveness of a compound
They are involved in a wide range of biological activities and are used in the design of various drugs
Future Directions
Properties
IUPAC Name |
3-acetyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-14-6-7-19(22-21-14)23-10-8-16(9-11-23)13-20-27(25,26)18-5-3-4-17(12-18)15(2)24/h3-7,12,16,20H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVINHPEYKEKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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